molecular formula C9H16N4O2 B2580160 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2166001-50-7

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2580160
CAS RN: 2166001-50-7
M. Wt: 212.253
InChI Key: PITYXIRPYRANTN-BQBZGAKWSA-N
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Description

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating some compounds' good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

Another significant area is the synthesis of triazole derivatives for anticancer evaluation. Bekircan et al. (2008) synthesized 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its derivatives, which were screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types, showing promising results (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Stability and Docking Studies

Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole, using density functional theory and molecular docking. The study provides insights into the potential anti-cancer activity of these compounds (Karayel, 2021).

Experimental and Theoretical Characterization

Sarac (2020) focused on the experimental and theoretical characterization of a compound closely related to the one , providing valuable data on its molecular properties and potential reactivity through DFT calculations and spectroscopic techniques (Sarac, 2020).

properties

IUPAC Name

4-ethyl-3-[(2S,4S)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-13-8(11-12-9(13)14)7-4-6(15-2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,12,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYXIRPYRANTN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2CC(CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@@H]2C[C@@H](CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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